N-(butan-2-yl)-2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(butan-2-yl)-2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide is a useful research compound. Its molecular formula is C14H21N3O2S and its molecular weight is 295.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(butan-2-yl)-2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by various studies and research findings.
Chemical Structure and Properties
The compound's structure features a thiazole-pyrimidine moiety that is known for contributing to various biological activities. The presence of the butan-2-yl and acetamide groups enhances its pharmacological potential.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit promising antimicrobial properties. A study involving benzothiazolopyrimidine-thiazole conjugates showed that certain derivatives had effective minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria. For instance:
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
8c | E. coli | <29 |
8b | S. aureus | <40 |
8b | B. subtilis | <47 |
These results suggest that the thiazole component significantly contributes to the antimicrobial efficacy of the derivatives .
Anticancer Activity
The anticancer properties of thiazole derivatives have been extensively studied. For example, a compound structurally similar to this compound demonstrated substantial cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring enhanced anticancer activity:
Compound | Cell Line | IC50 (µM) |
---|---|---|
13 | Jurkat | <10 |
13 | A-431 | <10 |
This suggests that modifications in the thiazole structure can lead to compounds with potent anticancer activity .
Anticonvulsant Activity
Thiazole derivatives have also been evaluated for their anticonvulsant properties. A specific study highlighted that certain thiazole-integrated compounds exhibited significant anticonvulsant effects in animal models:
Compound | Model | Efficacy (%) |
---|---|---|
1 | PTZ-induced seizures | 100 |
This efficacy indicates the potential of thiazole-based compounds in treating seizure disorders .
Case Studies and Research Findings
- Antimicrobial Study : In a comprehensive study on benzothiazolopyrimidine-thiazole derivatives, several compounds were synthesized and tested for antimicrobial activity. The study concluded that modifications in the thiazole ring could enhance activity against specific pathogens .
- Cytotoxicity Assessment : Another investigation involved testing various thiazole derivatives against cancer cell lines. The findings revealed that certain structural modifications led to improved cytotoxic profiles compared to standard chemotherapeutics like doxorubicin .
- Pharmacokinetic Profiling : Molecular docking studies have been conducted to predict the binding affinities of these compounds to target proteins involved in cancer progression and microbial resistance. These studies suggest favorable pharmacokinetic properties for some derivatives, indicating their potential as therapeutic agents .
特性
IUPAC Name |
N-butan-2-yl-2-(6,7-dimethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-5-8(2)15-12(18)6-11-7-20-14-16-10(4)9(3)13(19)17(11)14/h8,11H,5-7H2,1-4H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAMHVGXXZAGII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CC1CSC2=NC(=C(C(=O)N12)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。